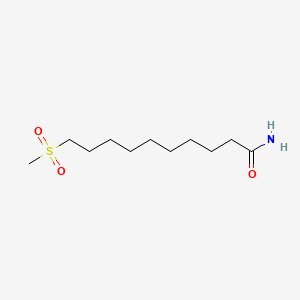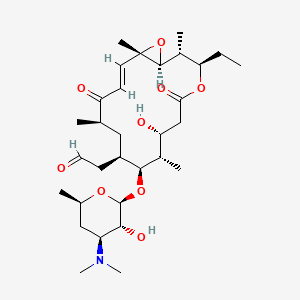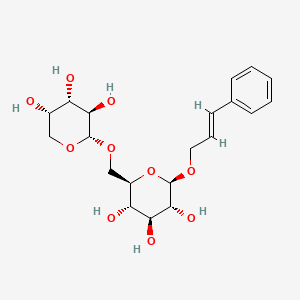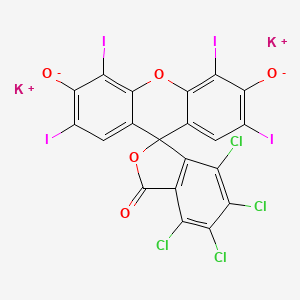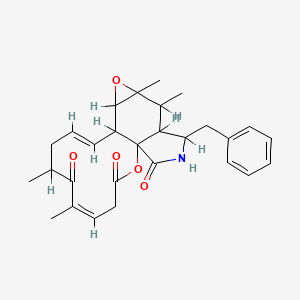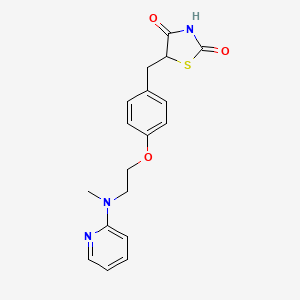
培哚普利
描述
培哚普利拉是前药培哚普利的活性代谢产物,属于血管紧张素转换酶(ACE)抑制剂类。 它主要用于治疗高血压、轻度至中度充血性心力衰竭,以及降低高血压或心肌梗塞后患者的心血管风险 。 培哚普利拉通过抑制血管紧张素I转化为血管紧张素II的作用,而血管紧张素II是血压的关键调节因子 .
科学研究应用
培哚普利拉在科学研究中具有广泛的应用,包括:
化学: 用作模型化合物研究ACE抑制和相关的生化途径。
生物学: 研究其对细胞过程的影响以及与各种生物分子的相互作用。
医学: 广泛研究其在治疗高血压、心力衰竭和降低心血管风险方面的治疗效果。
工业: 用于开发药物制剂,以及作为质量控制中的参考标准 .
作用机制
培哚普利拉通过竞争性抑制血管紧张素转换酶(ACE)发挥作用,ACE负责将血管紧张素I转化为血管紧张素II。通过降低血管紧张素II的水平,培哚普利拉降低血压并减轻血管紧张素II的升压作用。 这种抑制也会导致缓激肽水平升高,这进一步促进了其降压作用 .
与相似化合物的比较
相似化合物
依那普利拉: 另一种具有类似治疗用途的ACE抑制剂。
赖诺普利: 一种长效ACE抑制剂,用于治疗高血压和心力衰竭。
雷米普利拉: 雷米普利的活性代谢产物,用于类似适应症 .
独特性
培哚普利拉因其高组织亲和力和长效作用而独一无二。 研究表明,它在稳定冠心病患者中降低心血管事件方面有效,使其成为管理心血管疾病的宝贵治疗剂 .
生化分析
Biochemical Properties
Perindoprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to angiotensin II. By inhibiting this conversion, perindoprilat reduces the levels of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. Perindoprilat interacts with ACE by binding to its active site, preventing the enzyme from catalyzing the conversion of angiotensin I to angiotensin II . Additionally, perindoprilat enhances the levels of bradykinin, a vasodilator, by inhibiting its degradation .
Cellular Effects
Perindoprilat exerts significant effects on various cell types, particularly endothelial cells and smooth muscle cells. By reducing the levels of angiotensin II, perindoprilat decreases vasoconstriction and promotes vasodilation, leading to improved blood flow and reduced blood pressure. Furthermore, perindoprilat influences cell signaling pathways, including the renin-angiotensin-aldosterone system (RAAS), and modulates gene expression related to vascular tone and inflammation . Perindoprilat also affects cellular metabolism by altering the balance of electrolytes and fluid within cells .
Molecular Mechanism
The molecular mechanism of perindoprilat involves its binding to the active site of ACE, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased levels of angiotensin II in the bloodstream. As a result, the vasoconstrictive effects of angiotensin II are diminished, leading to vasodilation and reduced blood pressure . Additionally, perindoprilat’s inhibition of ACE increases the levels of bradykinin, which further contributes to vasodilation and improved blood flow .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perindoprilat have been observed to change over time. Perindoprilat is stable under various storage conditions, including room temperature, refrigeration, and freezing . Long-term studies have shown that perindoprilat maintains its efficacy in reducing blood pressure and improving vascular function over extended periods. Degradation of perindoprilat can occur under extreme conditions, such as prolonged exposure to high temperatures .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of perindoprilat vary with different dosages. At lower doses, perindoprilat effectively reduces blood pressure without causing significant adverse effects . At higher doses, perindoprilat can lead to toxic effects, including hypotension, electrolyte imbalances, and renal dysfunction . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
Perindoprilat is involved in several metabolic pathways, primarily related to the renin-angiotensin-aldosterone system (RAAS). It interacts with ACE, inhibiting the conversion of angiotensin I to angiotensin II and reducing the levels of angiotensin II in the bloodstream . Additionally, perindoprilat affects the metabolism of bradykinin by inhibiting its degradation, leading to increased levels of this vasodilator . These interactions play a crucial role in regulating blood pressure and vascular function.
Transport and Distribution
Perindoprilat is transported and distributed within cells and tissues through various mechanisms. It is primarily transported in the bloodstream bound to plasma proteins . Within cells, perindoprilat can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target tissues . The localization and accumulation of perindoprilat within tissues are influenced by its binding affinity to ACE and other cellular components .
Subcellular Localization
The subcellular localization of perindoprilat is primarily within the cytoplasm and cell membrane, where it interacts with ACE and other target proteins . Perindoprilat’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct perindoprilat to specific organelles or regions within the cell, affecting its efficacy and interactions with other biomolecules .
准备方法
合成路线和反应条件
培哚普利拉是通过水解从培哚普利合成而来。 培哚普利本身是通过多步合成方法制备的,包括将吲哚啉衍生物与氨基酸衍生物缩合,然后进行酯化,最后水解得到培哚普利拉 .
工业生产方法
培哚普利拉的工业生产涉及培哚普利的规模化合成,然后在受控条件下进行水解。 该工艺通常包括酯化、水解和纯化等步骤,以确保最终产品的产率高和纯度高 .
化学反应分析
反应类型
培哚普利拉会经历几种类型的化学反应,包括:
水解: 将培哚普利转化为培哚普利拉。
氧化和还原: 虽然不太常见,但这些反应在特定条件下会发生。
取代: 涉及分子中官能团的取代
常用试剂和条件
水解: 通常涉及水或水溶液,在酸性或碱性条件下进行。
氧化: 可能涉及过氧化氢或其他氧化剂。
还原: 可能涉及还原剂,如硼氢化钠
主要产品
主要关注的产品是培哚普利拉本身,它是通过培哚普利的水解获得的。 其他次要产物可能包括合成和水解过程中形成的各种中间体和副产物 .
相似化合物的比较
Similar Compounds
Enalaprilat: Another ACE inhibitor with similar therapeutic uses.
Lisinopril: A long-acting ACE inhibitor used to treat hypertension and heart failure.
Ramiprilat: The active metabolite of ramipril, used for similar indications .
Uniqueness
Perindoprilat is unique due to its high tissue affinity and long duration of action. It has been shown to be effective in reducing cardiovascular events in patients with stable coronary artery disease, making it a valuable therapeutic agent in managing cardiovascular conditions .
属性
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAIHABQVKJNIY-PEDHHIEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869249 | |
| Record name | Perindoprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95153-31-4 | |
| Record name | Perindoprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95153-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perindoprilat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095153314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perindoprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14213 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perindoprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERINDOPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV6ZNQ92K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




